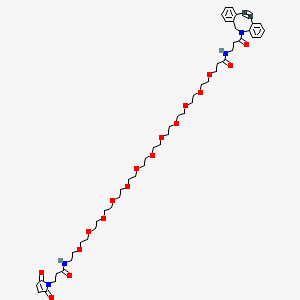
DBCO-NHCO-PEG12-maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-NHCO-PEG12-maleimide is a compound that serves as a versatile linker in various chemical and biological applications. It contains a dibenzocyclooctyne (DBCO) moiety and a maleimide group connected by a polyethylene glycol (PEG) spacer.
作用機序
Target of Action
DBCO-NHCO-PEG12-Maleimide, also known as DBCO-PEG(12)-MAL or DBCO-PEG12-Maleimide, is a PEG-based PROTAC linker . The primary targets of this compound are thiol groups present in biomolecules . Thiol groups are sulfur-containing functional groups that are found in various biological compounds, including proteins. They play a crucial role in the structure and function of these biomolecules .
Mode of Action
The compound contains a DBCO moiety and a terminal primary maleimide group . The maleimide group reacts with a thiol group to form a covalent bond , enabling the connection of a biomolecule with a thiol . This reaction is part of a larger process known as Click Chemistry , which is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This mechanism allows for the selective degradation of target proteins, which can be beneficial in the treatment of diseases where certain proteins are overexpressed or mutated .
Pharmacokinetics
It’s worth noting that the compound’s solubility in dmso, dcm, and dmf suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the formation of a stable thioether bond between the maleimide group of the compound and the thiol group of a biomolecule . This enables the connection of the biomolecule with a thiol, which can be used for various applications, including protein-protein, protein-biomolecule, and protein-small molecule conjugations .
Action Environment
The maleimide group of this compound reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur . This indicates that the pH of the environment can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
DBCO-NHCO-PEG12-maleimide interacts with molecules containing Azide groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . The maleimide group of this compound reacts with a thiol group to form a covalent bond , enabling the connection of biomolecules with a thiol .
Cellular Effects
The effects of this compound on cells are largely determined by the specific biomolecules it is connected to via the SPAAC reaction . The nature of these effects can vary widely depending on the specific biomolecules involved.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with azide-containing molecules . The DBCO group in this compound can undergo a SPAAC reaction with azide-containing molecules . This allows this compound to form a stable triazole linkage with these molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG12-maleimide typically involves the following steps:
Synthesis of DBCO-NHCO-PEG12: This involves the reaction of DBCO with a PEG12 spacer that has an amine group at one end. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Attachment of Maleimide: The maleimide group is then attached to the PEG12 spacer through a reaction with the amine group, forming the final product this compound. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the intermediate compounds (DBCO, PEG12 spacer, and maleimide).
Purification: Purification of the final product using techniques like column chromatography or recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure the consistency and purity of the product
化学反応の分析
Types of Reactions
DBCO-NHCO-PEG12-maleimide undergoes several types of chemical reactions:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming stable triazole linkages
Thiol-Maleimide Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Azide-containing molecules, thiol-containing biomolecules, DCC, DMAP.
Conditions: Reactions are typically carried out in organic solvents like DCM or DMF at room temperature or slightly elevated temperatures
Major Products
Triazole Linkages: Formed from SPAAC reactions.
Thioether Bonds: Formed from thiol-maleimide reactions
科学的研究の応用
DBCO-NHCO-PEG12-maleimide has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and peptides, for studying biological processes
Medicine: Employed in the development of drug delivery systems and targeted therapies, including the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation
Industry: Used in the production of advanced materials and nanotechnology applications
類似化合物との比較
DBCO-NHCO-PEG12-maleimide can be compared with other similar compounds:
DBCO-PEG4-maleimide: Similar in structure but with a shorter PEG spacer, which may affect its solubility and reactivity.
Dibenzocyclooctyne-PEG4-maleimide: Another variant with a different PEG spacer length, used for similar applications in click chemistry and bioconjugation.
DBCO-PEG12-amine: Contains an amine group instead of a maleimide group, used for different types of bioconjugation reactions.
This compound stands out due to its specific combination of a long PEG spacer, DBCO moiety, and maleimide group, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N4O17/c57-48(14-18-55-50(59)11-12-51(55)60)54-17-20-63-22-24-65-26-28-67-30-32-69-34-36-71-38-40-73-42-41-72-39-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-15-49(58)53-16-13-52(61)56-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)56/h1-8,11-12H,13-43H2,(H,53,58)(H,54,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPJSRPEBGDVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N4O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1027.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
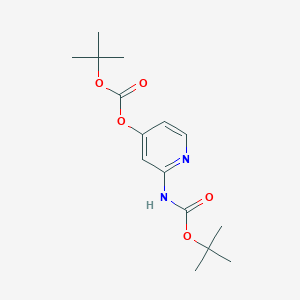
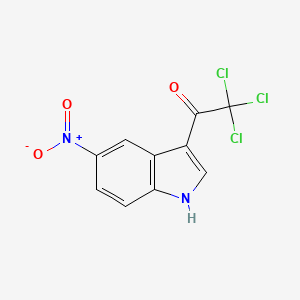
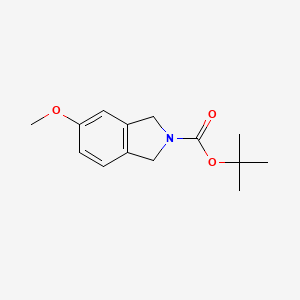
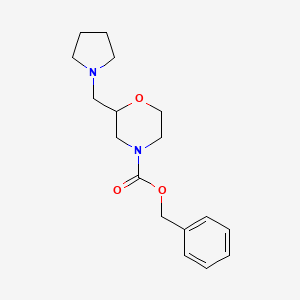
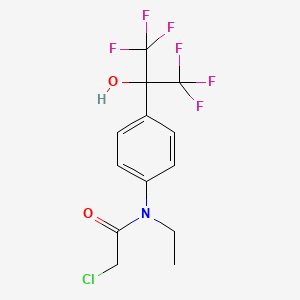
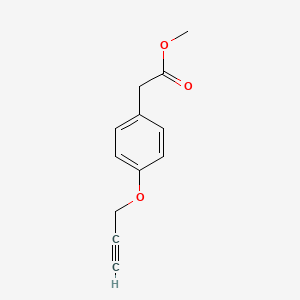

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)
![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)
![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

